molecular formula C19H22N4O2S3 B11491220 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B11491220
M. Wt: 434.6 g/mol
InChI Key: AUBURKDXYKXGFN-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with 4-methoxybenzaldehyde and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Formation of the Imidazole Ring: The imidazole ring is synthesized separately, often starting from glyoxal and an amine, followed by cyclization.

    Coupling Reactions: The thiazole and imidazole intermediates are then coupled using a suitable linker, such as a bromoacetamide, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiazole and imidazole rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes involved in bacterial cell wall synthesis, DNA replication, or protein synthesis.

    Pathways Involved: Inhibition of key enzymes or receptors, leading to disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H22N4O2S3

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H22N4O2S3/c1-12-15(8-9-26-3)21-18(20-12)28-11-17(24)23-19-22-16(10-27-19)13-4-6-14(25-2)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,21)(H,22,23,24)

InChI Key

AUBURKDXYKXGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)CCSC

Origin of Product

United States

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